
四甲基硅烷
描述
Tetramethylsilane-d12, also known as tetramethylsilane, is an organosilicon compound with the chemical formula Si(CH3)4. It is a colorless, volatile liquid that is widely used in various scientific and industrial applications. The compound consists of a silicon atom bonded to four methyl groups, forming a tetrahedral structure .
科学研究应用
Tetramethylsilane-d12 has a wide range of applications in scientific research, including:
作用机制
Target of Action
Tetra(2H3)methylsilane, also known as Tetramethylsilane (TMS), is an organosilicon compound with the formula Si(CH3)4 . It is the simplest tetraorganosilane It is a building block in organometallic chemistry and is used as a precursor for producing silicon dioxide or silicon carbide, depending on the deposition conditions .
Mode of Action
The initial step of TMS pyrolysis produces a methyl radical (Me‧) and Me3Si‧ . Me3Si‧ undergoes subsequent loss of a hydrogen atom to form Me2Si=CH2 and loss of a methyl radical to form Me2Si: . Isomerizations via 1,2-shift and H2 eliminations were major secondary decomposition reactions of Me2Si=CH2 and Me2Si: .
Biochemical Pathways
Its decomposition products can participate in various chemical reactions, contributing to the formation of silicon carbide and silicon dioxide .
Pharmacokinetics
It’s worth noting that tms is a volatile liquid and has a high vapor pressure , which influences its behavior in chemical reactions and industrial applications.
Result of Action
The result of TMS action is the formation of silicon carbide or silicon dioxide, depending on the deposition conditions . These materials have a wide range of applications in various industries, including electronics and manufacturing.
Action Environment
The action of TMS is influenced by environmental factors such as temperature and pressure. For instance, the pyrolysis of TMS, which leads to the formation of silicon carbide or silicon dioxide, occurs over a temperature range of 298-1450 K . Furthermore, TMS is a volatile liquid with a high vapor pressure , indicating that it readily evaporates at room temperature, which can influence its stability and efficacy in certain applications.
准备方法
Synthetic Routes and Reaction Conditions: Tetramethylsilane-d12 is typically synthesized as a by-product during the production of methyl chlorosilanes. The process involves the direct reaction of methyl chloride with silicon. The more useful products of this reaction are trimethylsilyl chloride, dimethyldichlorosilane, and methyltrichlorosilane .
Industrial Production Methods: In industrial settings, tetra(2H3)methylsilane is produced through chemical vapor deposition (CVD) techniques. This method involves the pyrolysis of organosilane precursors, such as methylsilane, under controlled conditions to produce silicon carbide films .
化学反应分析
Types of Reactions: Tetramethylsilane-d12 undergoes various chemical reactions, including:
Reduction: It can be reduced to form trimethylsilylmethyl lithium, a common alkylating agent.
Substitution: Tetramethylsilane-d12 can undergo substitution reactions with various reagents to form different organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxygen or other oxidizing agents at high temperatures.
Reduction: Commonly involves the use of butyllithium as a reducing agent.
Substitution: Various halogenated reagents can be used under controlled conditions.
Major Products Formed:
Oxidation: Silicon dioxide, silicon carbide.
Reduction: Trimethylsilylmethyl lithium.
Substitution: Various organosilicon compounds.
相似化合物的比较
Methylsilane (CH3SiH3): A simpler organosilicon compound used as a precursor for silicon carbide.
Tetramethylgermane (Ge(CH3)4): A germanium analog of tetra(2H3)methylsilane with similar properties.
Tetramethyltin (Sn(CH3)4): A tin analog with similar tetrahedral structure.
Uniqueness: Tetramethylsilane-d12 is unique due to its high volatility and stability, making it an ideal internal standard for NMR spectroscopy. Its ability to form silicon carbide films through chemical vapor deposition also sets it apart from other similar compounds .
属性
IUPAC Name |
tetrakis(trideuteriomethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12Si/c1-5(2,3)4/h1-4H3/i1D3,2D3,3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDYPVPMEAXLPK-MGKWXGLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939437 | |
| Record name | Tetrakis[(~2~H_3_)methyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18145-38-5 | |
| Record name | Silane, tetra(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18145-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetra(2H3)methylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018145385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis[(~2~H_3_)methyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetra[2H3]methylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


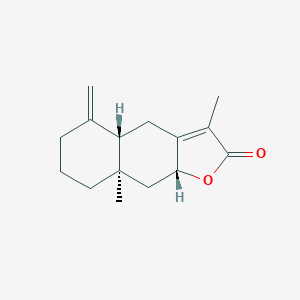

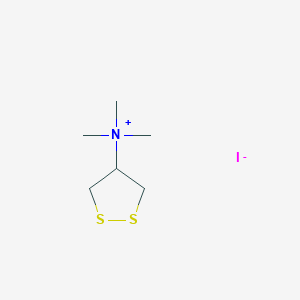

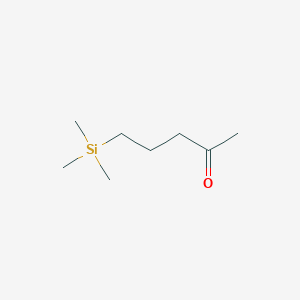
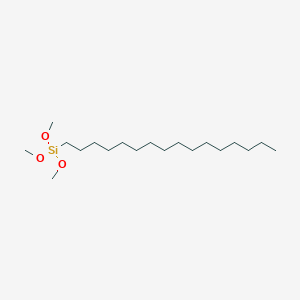

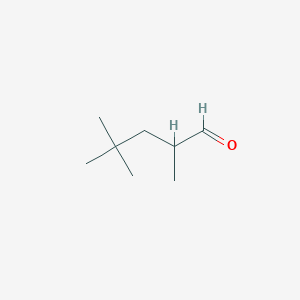
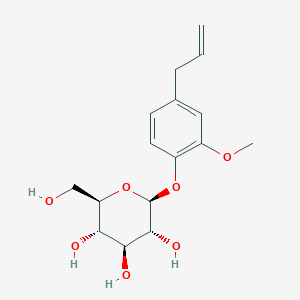

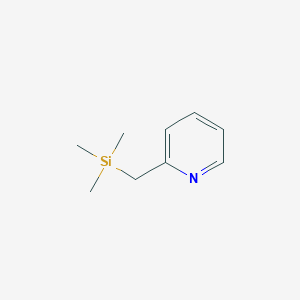


![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)
